Hypothiocyanite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

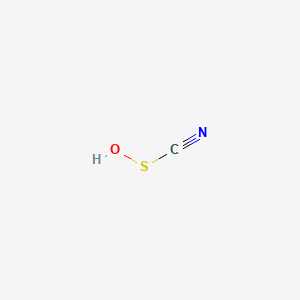

Hypothiocyanite, also known as cyanosulfoxylate or hypocyanous acid, belongs to the class of organic compounds known as thiocyanates. These are salts or esters of thiocyanic acid, with the general formula RSC#N (R=alkyl, aryl). This compound is soluble (in water) and a very weakly acidic compound (based on its pKa).

Hypothiocyanous acid is a sulfur oxoacid that is sulfenic acid in which the hydrogen attached to the sulfur has been replaced by a cyano group. It has a role as an oxidising agent, an antiviral agent, an antibacterial agent, an antifungal agent, a rat metabolite and a human metabolite. It is a one-carbon compound and a sulfur oxoacid.

Aplicaciones Científicas De Investigación

Production

- Enzymatic Reaction : Hypothiocyanite is generated through the lactoperoxidase-catalyzed oxidation of thiocyanate in the presence of hydrogen peroxide.

- Concentration : The production rate is approximately one mole of this compound per mole of hydrogen peroxide, with optimal activity at a pH of around 5.3 .

Antimicrobial Properties

This compound has been extensively studied for its bactericidal effects against a range of pathogens:

- Bacterial Inhibition : It effectively inhibits various bacteria, including those responsible for dental caries, respiratory infections, and gastrointestinal diseases. For instance, it has shown significant activity against Streptococcus mutans and other oral pathogens .

- Resistance Mechanisms : Research has identified bacterial enzymes that can reduce this compound back to thiocyanate, allowing certain bacteria like E. coli to evade its effects. Understanding these mechanisms can help develop strategies to enhance the efficacy of this compound as an antimicrobial agent .

Case Studies

- Oral Health : In a study involving salivary secretions, this compound demonstrated a reduction in bacterial load without altering the overall salivary microbiome. This suggests its potential use in oral hygiene products .

- Respiratory Infections : this compound's role in combating pathogens in cystic fibrosis patients has been highlighted, where its deficiency correlates with increased susceptibility to infections due to impaired immune responses .

Virucidal Activity

Recent studies have explored this compound's effectiveness against viruses:

- SARS-CoV-2 : this compound exhibited dose-dependent virucidal activity against SARS-CoV-2 in vitro, making it a candidate for further research as a disinfectant for mucosal surfaces and public spaces .

- Influenza Viruses : Laboratory experiments have shown that this compound can effectively inactivate various strains of influenza viruses without cytotoxic effects on human cells .

Clinical Trials

A clinical trial is currently underway to evaluate a combination of this compound and lactoferrin for treating respiratory infections in cystic fibrosis patients. This approach aims to enhance the innate immune response while minimizing potential side effects associated with traditional antibiotics .

Potential Drug Development

The unique properties of this compound have led to its investigation as a potential therapeutic agent:

- Alternative Antibiotics : With rising antibiotic resistance, this compound offers a promising alternative due to its selective toxicity towards bacteria while being safe for mammalian cells .

- Combination Therapies : The combination of this compound with other antimicrobial agents could enhance efficacy and broaden the spectrum of activity against resistant strains.

Commercial Applications

This compound has been patented for various commercial uses, particularly in oral care products and disinfectants due to its safety profile and effectiveness against pathogens found in human saliva and respiratory secretions .

Análisis De Reacciones Químicas

Reactions with Thiols

Hypothiocyanite reacts selectively with low-pKa thiols (e.g., glutathione, cysteine) via sulfenyl thiocyanate intermediates:

HOSCN+RSH→RS SCN→RSOH sulfenic acid +HCN

-

Key Findings :

Disproportionation and Stability

This compound undergoes pH-dependent disproportionation:

2OSCN−+H2O→SO32−+SCN−+2H+

-

Half-Lives :

Interaction with Hydrogen Peroxide

Excess H₂O₂ reacts with OSCN⁻, forming cytotoxic products:

OSCN−+H2O2→Products(unidentified)

Reaction with Hypohalous Acids

This compound reacts with HOCl to regenerate thiocyanate:

OSCN−+HOCl→SCN−+HCl+O2

Optimization of this compound Production

Enhancement using phenolic enhancers (e.g., 4-hydroxybenzoic acid):

| Phenolic Compound | Relative Rate of OSCN⁻ Production |

|---|---|

| 4-Hydroxybenzoic acid | 100% |

| 3,4-Dihydroxybenzoic acid | 120% |

| (Adapted from ) |

Propiedades

Número CAS |

64253-39-0 |

|---|---|

Fórmula molecular |

CHNOS |

Peso molecular |

75.09 g/mol |

Nombre IUPAC |

hydroxy thiocyanate |

InChI |

InChI=1S/CHNOS/c2-1-4-3/h3H |

Clave InChI |

ZCZCOXLLICTZAH-UHFFFAOYSA-N |

SMILES |

C(#N)SO |

SMILES canónico |

C(#N)SO |

Key on ui other cas no. |

63296-34-4 |

Descripción física |

Solid |

Sinónimos |

hypothiocyanite hypothiocyanite ion OSCN- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.